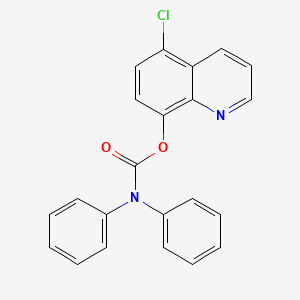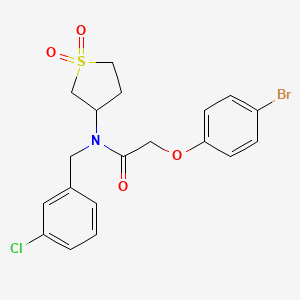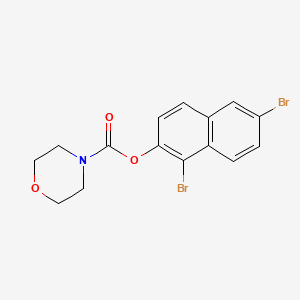![molecular formula C15H19N5O4S B12136328 ethyl N-({[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate](/img/structure/B12136328.png)
ethyl N-({[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-({[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a glycinate moiety
Vorbereitungsmethoden
The synthesis of ethyl N-({[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.
Acetylation and Glycinate Formation:
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Ethyl N-({[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the compound to their corresponding alcohols or amines.
Hydrolysis: The ester bond in the glycinate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Wissenschaftliche Forschungsanwendungen
Ethyl N-({[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the triazole ring, which is known for its biological activity.
Pharmaceuticals: It is explored as a potential drug candidate for various diseases, leveraging its unique structural features to interact with biological targets.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or catalytic properties.
Wirkmechanismus
The mechanism of action of ethyl N-({[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate involves its interaction with specific molecular targets:
Enzyme Inhibition: The triazole ring can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: The compound can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in its anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Ethyl N-({[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate can be compared with other similar compounds:
Triazole Derivatives: Compounds like fluconazole and itraconazole, which also contain triazole rings, are well-known for their antifungal properties.
Methoxyphenyl Compounds: Compounds such as methoxyphenamine, which contain methoxyphenyl groups, are used for their stimulant properties.
Glycinate Esters: Similar to other glycinate esters, this compound can be hydrolyzed to release glycine, an important amino acid in biological systems.
Eigenschaften
Molekularformel |
C15H19N5O4S |
|---|---|
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
ethyl 2-[[2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate |
InChI |
InChI=1S/C15H19N5O4S/c1-3-24-13(22)8-17-12(21)9-25-15-19-18-14(20(15)16)10-5-4-6-11(7-10)23-2/h4-7H,3,8-9,16H2,1-2H3,(H,17,21) |
InChI-Schlüssel |
QTMUQPJNDCLUOG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(N1N)C2=CC(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136250.png)
![3-[(3-Bromophenyl)methylthio]-4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazole](/img/structure/B12136261.png)
![1-[1-(Benzenesulfonyl)piperidine-4-carbonyl]-3-methylpiperidine](/img/structure/B12136264.png)
![5-[(4-Hydroxy-3-methoxyphenyl)methylene]-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12136269.png)

![(5Z)-2-(4-benzylpiperidin-1-yl)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B12136280.png)
![4-amino-N-[2-(4-methoxyphenyl)ethyl]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B12136288.png)
![6-Chloro-2-(3-fluoro-4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B12136292.png)

![N-(2,4-difluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12136301.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12136304.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136320.png)


